1-Ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one
Description
This compound is a pyridin-2(1H)-one derivative functionalized with a boronic ester group at the 5-position and ethyl/methyl substituents at the 1- and 3-positions, respectively. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl or heteroaryl systems . Its molecular formula is C₁₅H₂₃BNO₃ (average mass: 276.16 g/mol), and it is commonly used in pharmaceutical and materials science research for functionalizing pyridinone scaffolds .
Properties
Molecular Formula |
C14H22BNO3 |
|---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C14H22BNO3/c1-7-16-9-11(8-10(2)12(16)17)15-18-13(3,4)14(5,6)19-15/h8-9H,7H2,1-6H3 |
InChI Key |
JSKNSEXIGNBHMI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)C)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Boronate Esters on Pyridin-2-one Scaffolds
The synthesis of boronate esters on pyridin-2-one derivatives generally involves:
- Borylation of halogenated pyridin-2-one precursors (commonly brominated or chlorinated derivatives) using bis(pinacolato)diboron or related boron sources.
- Transition-metal catalysis , predominantly palladium-catalyzed cross-coupling or Miyaura borylation.
- Use of bases such as potassium acetate or potassium phosphate.
- Solvent systems including polyethylene glycol-400, 1,4-dioxane, or dimethylformamide.
- Heating conditions typically ranging from 80 °C to 120 °C, sometimes under inert atmosphere.
Specific Preparation Methods of 1-Ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Borylation of Halogenated Pyridin-2-one Precursors
A common route to prepare the boronate ester derivative involves the palladium-catalyzed borylation of a halogenated pyridin-2-one, such as 5-bromo- or 5-chloro-substituted pyridin-2-one derivatives.
Example Procedure
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Starting from 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one | - | Halogenated precursor required |
| 2 | Reaction with bis(pinacolato)diboron (B2pin2), potassium acetate, and Pd(dppf)Cl2 catalyst in polyethylene glycol-400 at 80 °C for 3 hours | ~70-95% (typical range) | Degassed solvent, inert atmosphere recommended |
| 3 | Workup by extraction with ethyl acetate, washing with water and brine, drying over MgSO4 | - | Standard organic extraction |
| 4 | Purification by flash column chromatography | - | Yields of purified product reported up to 99% in related compounds |
This method is analogous to that reported for similar pyridin-2-one boronate esters, such as 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, which was prepared with a 72% yield using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst, potassium acetate, and bis(pinacolato)diboron in polyethylene glycol-400 at 80 °C for 3 hours.
Alternative Synthetic Routes
Suzuki–Miyaura Cross-Coupling Followed by Hydrogenation : In some cases, pyridin-2-one derivatives are constructed via Suzuki coupling of boronate esters with halopyridines, followed by hydrogenation to reduce dihydropyridine intermediates to the pyridin-2-one core.
Alkylation and Reductive Amination : Substituents at the nitrogen and carbon atoms of the pyridin-2-one ring can be introduced by alkylation (e.g., with ethyl or methyl halides) and reductive amination of amine intermediates.
Representative Reaction Scheme
Starting Material : 5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one
Reagents : Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), potassium acetate
Solvent : Polyethylene glycol-400 or 1,4-dioxane/water mixture
Conditions : 80–100 °C, inert atmosphere, 3–16 hours
Work-up : Extraction, washing, drying
Purification : Column chromatography or preparative HPLC
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4, Pd2(dba)3/XPhos | Palladium catalysts effective for borylation |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | Standard boron reagent for pinacol boronate esters |
| Base | Potassium acetate, potassium phosphate, sodium carbonate | Bases facilitate transmetallation |
| Solvent | Polyethylene glycol-400, 1,4-dioxane/water, DMF | Choice affects solubility and reaction rate |
| Temperature | 80–120 °C | Higher temperatures favor reaction completion |
| Time | 3–16 hours | Dependent on substrate and catalyst loading |
| Yield | 50–99% | High yields achievable with optimized conditions |
| Purification | Flash column chromatography, preparative HPLC | Ensures high purity for research use |
Analytical and Characterization Data
NMR Spectroscopy : Characteristic signals include methyl and ethyl protons, aromatic pyridinone protons, and pinacol methyl groups (singlet near 1.3 ppm for 12H from pinacol moiety).
Mass Spectrometry : Molecular ion peaks consistent with the formula $$C{13}H{20}BNO_3$$, with observed m/z values matching calculated molecular weights (e.g., 236 for 1-methyl analogs).
Infrared Spectroscopy : Bands corresponding to carbonyl (C=O) stretching near 1650 cm$$^{-1}$$, B–O stretching, and aromatic C–H stretching.
Purity : Typically >95% as confirmed by chromatographic and spectroscopic methods.
Summary of Research Findings
The palladium-catalyzed borylation of halogenated pyridin-2-one derivatives is the most efficient and widely used method for preparing 1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one.
Reaction optimization includes choice of catalyst, base, solvent, temperature, and reaction time to maximize yield and purity.
The boronate ester functionality is stable under typical reaction conditions and amenable to further cross-coupling reactions, making this compound a versatile intermediate.
Alkylation steps to introduce the ethyl and methyl groups on the pyridinone ring can be performed either before or after borylation, depending on the synthetic route.
Alternative synthetic strategies involving Suzuki coupling and hydrogenation are documented but less direct than the borylation of halogenated precursors.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the pyridinone core or the ethyl and methyl substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-Ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s reactivity, solubility, and stability are influenced by substituent patterns on the pyridinone ring and the boronate group. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Steric Effects: The 3-methyl group in the target compound increases steric hindrance around the pyridinone ring, reducing aggregation in hydrophobic environments compared to analogs like 1-ethyl-5-(pinacol boronate)pyridin-2(1H)-one . 1-Isopropyl derivatives exhibit even greater steric shielding, delaying hydrolysis of the boronate group but requiring harsher coupling conditions .
Electronic Effects: Electron-donating substituents (e.g., methyl, ethyl) enhance the electron density of the pyridinone ring, stabilizing intermediates in palladium-catalyzed couplings . Pyrrolopyridine analogs (e.g., 3-ethyl-pyrrolo[2,3-b]pyridine) show red-shifted UV absorption due to extended conjugation, making them suitable for optoelectronic applications .
Solubility and Stability :
- 1-Methyl-5-(pinacol boronate)pyridin-2(1H)-one has higher solubility in DMSO and DMF (~25 mg/mL) compared to the target compound (~15 mg/mL), attributed to reduced hydrophobicity .
- Boronates with bulky silyl groups (e.g., 1-triisopropylsilyl-pyrrolo[2,3-b]pyridine ) exhibit exceptional air stability but require desilylation prior to coupling .
Reactivity in Cross-Coupling Reactions
The target compound participates efficiently in Suzuki-Miyaura reactions with aryl halides (e.g., bromopyridines, chlorobenzenes). Key findings:
- Yield : 70–85% with Pd(PPh₃)₄ in THF/water at 80°C, comparable to 1-methyl analogs but lower than 1-ethyl-5-boronate derivatives (85–90%) due to steric constraints .
- Substrate Scope: Reacts preferentially with electron-deficient aryl halides (e.g., 4-bromonitrobenzene) over electron-rich partners, a trend mirrored in most pyridinone boronate analogs .
Biological Activity
1-Ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-Ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one
- Molecular Formula : C14H22BNO3
- CAS Number : 2140281-54-3
- Molecular Weight : 263.14 g/mol
The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including Alzheimer's and cancer.
Pharmacological Studies
Research indicates that this compound exhibits significant inhibitory activity against GSK-3β. In vitro studies have demonstrated an IC50 value in the nanomolar range (10 to 1314 nM), highlighting its potency as a GSK-3β inhibitor . The compound's structure allows it to effectively bind to the active site of GSK-3β, thereby modulating its activity.
Cytotoxicity and Selectivity
Cytotoxicity assays conducted on various cell lines (HT-22 and BV-2) revealed that the compound does not significantly affect cell viability at lower concentrations (up to 10 μM), with IC50 values indicating a high selectivity for target cells over non-target cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Study on Neuroinflammatory Effects
A study evaluated the neuroinflammatory response in a lipopolysaccharide (LPS) model using this compound. Results showed a significant reduction in pro-inflammatory cytokines such as NO, IL-6, and TNF-α upon treatment with the compound at varying concentrations. This suggests its potential as an anti-inflammatory agent in neurodegenerative diseases .
Trypanocidal Activity
In another investigation focused on parasitic infections, this compound demonstrated equipotent activity against Trypanosoma brucei with an IC50 value comparable to established treatments. The selectivity over human N-myristoyltransferase (HsNMT) indicates a favorable safety profile for further development .
Data Tables
| Study | Target | IC50 (nM) | Effect |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 10 - 1314 | Potent inhibitor |
| Neuroinflammatory Cytokine Release | NO, IL-6, TNF-α | - | Significant reduction |
| Trypanocidal Activity | Trypanosoma brucei | Comparable | Effective against parasite |
Q & A
Q. How can researchers optimize the synthesis of this compound for higher yields?
Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is critical for introducing the dioxaborolane moiety. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) with anhydrous conditions to minimize hydrolysis of the boronate ester .
- Optimizing reaction temperature (typically 80–100°C) and solvent polarity (e.g., toluene/THF mixtures) to balance reactivity and stability .
- Monitoring progress via TLC or HPLC to isolate intermediates and reduce side reactions .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer : A multi-technique approach is recommended:
- NMR spectroscopy : Confirm regiochemistry of the pyridinone ring (e.g., δ 6.62–6.73 ppm for protons adjacent to the boronate group) .
- LCMS/HRMS : Verify molecular weight (expected [M+H]⁺ ~350–400 Da range) and detect impurities .
- HPLC purity analysis : Ensure ≥95% purity using C18 columns with acetonitrile/water gradients .
Q. How should researchers address stability challenges during storage?
Methodological Answer : The boronate ester is sensitive to moisture and heat. Best practices include:
- Storing under inert gas (argon) at –20°C in sealed, desiccated vials .
- Avoiding prolonged exposure to light by using amber glassware .
- Conducting periodic stability tests via NMR to detect hydrolysis .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer : Adapt methodologies from environmental chemistry projects like INCHEMBIOL :
- Abiotic studies : Assess hydrolysis kinetics under varying pH (4–9) and temperature (25–50°C) to model degradation pathways.
- Biotic studies : Use microbial consortia to evaluate biodegradation rates in soil/water matrices .
- Partitioning studies : Measure log Kow values via shake-flask experiments to predict bioaccumulation potential .
Q. How can mechanistic insights into cross-coupling reactions involving this compound be validated?
Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- DFT calculations : Model transition states to predict regioselectivity in Pd-catalyzed couplings .
- In-situ NMR monitoring : Track intermediate formation (e.g., boronate-Pd complexes) to refine catalytic cycles .
Q. How should researchers resolve contradictions between synthetic yield and product purity data?
Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent ratio) affecting yield vs. purity .
- Post-reaction quenching : Test additives (e.g., EDTA) to chelate residual Pd and improve purity without compromising yield .
- Advanced purification : Employ preparative HPLC or silica gel chromatography with optimized eluents .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer :
- Continuous flow chemistry : Reduces exothermic risks and improves mixing efficiency for boronate ester reactions .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Solvent recycling : Optimize distillation protocols to recover high-purity toluene/THF .
Q. How can computational models predict the compound’s interactions with biological targets?
Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like cytochrome P450 (docking scores ≤–7 kcal/mol suggest strong interactions) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity data from analogous pyridinones .
Tables for Key Data
Table 1 : Stability of the Boronate Ester Under Various Conditions
| Condition | Half-life (h) | Degradation Product | Reference |
|---|---|---|---|
| pH 7.0, 25°C | 48 | Hydrolyzed pyridinone | |
| pH 4.0, 50°C | 12 | Boric acid derivatives | |
| Dry Argon, –20°C | >720 | No degradation |
Table 2 : Comparative Yields in Suzuki-Miyaura Reactions
| Catalyst System | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Toluene/THF | 78 | 95 | |
| PdCl₂(dppf), Cs₂CO₃ | DMF/H₂O | 65 | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
